REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:9](=[CH2:10])[CH:8]2[CH2:11][CH2:12][CH:13]([C:14]([OH:16])=[O:15])[C:6]32[CH2:7][CH:3]1[CH2:4][CH2:5]3.C(O)=O.C(O)C>O>[CH3:10][C:9]1[C:2]([CH3:1])([CH3:17])[CH:3]2[CH2:7][C:6]3([CH2:5][CH2:4]2)[C:8]=1[CH2:11][CH2:12][CH:13]3[C:14]([OH:16])=[O:15]
|
Name
|
|
Quantity
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500 mg
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Type
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reactant
|
Smiles
|
CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The pure compound was obtained after cristallization
|
Name
|
6,7,7-Trimethyl-tricyclo[6.2.1.01,5 ]undec-5-en-2-yl carboxylic acid
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Type
|
|
Smiles
|
CC1=C2CCC(C23CCC(C1(C)C)C3)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |